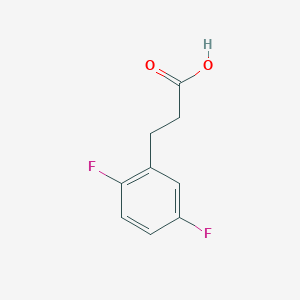

3-(2,5-Difluorophenyl)propanoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(2,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURXQDAFKSWAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342418 | |

| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130408-15-0 | |

| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2,5-Difluorophenyl)propanoic acid CAS number

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)propanoic acid

CAS Number: 130408-15-0

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, potential biological activities, and standardized experimental protocols.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid.[1] Its core structure consists of a propanoic acid backbone substituted with a 2,5-difluorophenyl group.[1] This compound is recognized as a valuable intermediate in the fields of medicinal chemistry and materials science.[1]

| Property | Value | Reference |

| CAS Number | 130408-15-0 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | |

| IUPAC Name | This compound | [2] |

| InChI Key | DURXQDAFKSWAES-UHFFFAOYSA-N | [2] |

| Purity (Commercial) | ≥98% | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | [2] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in the reviewed literature. Commercial suppliers may provide lot-specific data.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below is a representative workflow and a detailed experimental protocol based on common organic synthesis methods for related compounds.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

Caption: General workflow for the synthesis of this compound.

Representative Synthesis Protocol

This protocol describes the synthesis via the Williamson ether synthesis followed by hydrolysis, a common method for such structures.

Objective: To synthesize this compound from 2,5-difluorophenol.

Materials:

-

2,5-Difluorophenol

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Reagent: While stirring, add ethyl 3-bromopropanoate (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Ester Intermediate): After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(2,5-difluorophenoxy)propanoate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of NaOH. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Potential Mechanisms

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Literature suggests that this compound may exhibit similar anti-inflammatory properties, as well as antimicrobial effects.[1]

Potential Anti-inflammatory Activity

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[5][6] By blocking COX-1 and/or COX-2, these drugs reduce prostaglandin levels.[5]

Caption: Inhibition of the COX-2 pathway, a likely mechanism for anti-inflammatory action.

Potential Antimicrobial Activity

In vitro studies have suggested that the compound is effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.[1] The precise mechanism is not well-elucidated but may involve the disruption of essential bacterial pathways due to the compound's structure.[7] The mechanism for many arylpropionic acid derivatives involves inhibition of bacterial type I signal peptidase (SPase), which disrupts protein secretion and localization.[7][8]

Protocol for Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

Objective: To determine the MIC of this compound against E. coli and S. aureus.

Materials:

-

This compound

-

Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.

-

Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[9]

Spectroscopic Data

Note: As of the date of this document, publicly accessible, experimentally-derived 1H NMR, 13C NMR, and mass spectrometry data specifically for this compound (CAS 130408-15-0) are limited. The following descriptions are based on the analysis of related propanoic acid structures and serve as a predictive guide for characterization.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (~7.0-7.5 ppm): Three signals corresponding to the three protons on the difluorophenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Aliphatic Region (~2.5-3.0 ppm): Two triplet signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain. The -CH₂- group adjacent to the aromatic ring will likely appear further downfield than the -CH₂- group adjacent to the carboxyl group.

-

Carboxylic Acid Proton (~10-12 ppm): A broad singlet for the -COOH proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display nine distinct signals.

-

Carbonyl Carbon (~170-180 ppm): One signal for the carboxylic acid carbon.

-

Aromatic Carbons (~110-165 ppm): Six signals for the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling and will be significantly downfield.

-

Aliphatic Carbons (~25-40 ppm): Two signals for the methylene carbons.

Mass Spectrometry (Predicted)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 186. Key fragmentation patterns for phenylpropanoic acids typically involve:

-

Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 141.

-

McLafferty rearrangement, if applicable, could lead to characteristic neutral losses.

-

Cleavage of the bond between the two methylene groups.

-

Fragments corresponding to the difluorophenyl moiety.[10]

References

- 1. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]

- 2. This compound | 130408-15-0 [sigmaaldrich.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure of 3-(2,5-Difluorophenyl)propanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and spectroscopic characteristics of 3-(2,5-Difluorophenyl)propanoic acid (CAS No: 130408-15-0).[1] As a fluorinated aromatic carboxylic acid, this compound serves as a valuable intermediate in medicinal chemistry and materials science.[2] This document details a probable synthetic pathway, outlines detailed protocols for its characterization using modern spectroscopic techniques, and presents all quantitative data in structured tables for ease of reference. Visual diagrams are provided to illustrate key processes and relationships, adhering to specified technical standards for clarity and precision.

Introduction

This compound, also known as 2,5-Difluorohydrocinnamic acid, is a derivative of propanoic acid featuring a 2,5-difluorophenyl group attached to the β-carbon.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents and functional materials. Understanding its structural and spectroscopic profile is fundamental for its effective utilization in research and development.

Physicochemical Properties

The core structural and physical characteristics of this compound are summarized below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,5-Difluoro-benzenepropanoic acid, 2,5-Difluorohydrocinnamic acid | [1] |

| CAS Number | 130408-15-0 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 71-73 °C | [1] |

| Boiling Point (Predicted) | 269.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

A common and effective method for synthesizing 3-aryl propanoic acids is the catalytic hydrogenation of the corresponding 3-aryl propenoic acid (cinnamic acid derivative). This reaction reduces the carbon-carbon double bond while preserving the carboxylic acid and aromatic functionalities.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the hydrogenation of α,β-unsaturated carboxylic acids.[4]

-

Reaction Setup: In a hydrogenation flask, dissolve 3-(2,5-difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 10-15 mL per gram of reactant).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 5-10% by weight of the starting material).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.[4]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the molecular structure of the synthesized compound. The following sections detail the expected results from key analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For carboxylic acids, the spectrum is dominated by characteristic absorptions from the hydroxyl and carbonyl groups.

Protocol: A small sample of the solid compound is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid dimer) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch (from -CH₂-CH₂- group) |

| 1725 - 1700 | Strong | C=O stretch (from carboxylic acid) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C in-ring stretches |

| 1300 - 1100 | Strong | C-F stretch |

| 950 - 910 | Broad, Medium | O-H out-of-plane bend |

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet, Broad | 1H | Carboxylic Acid (-COOH ) |

| ~7.0 - 7.2 | Multiplet | 3H | Aromatic Protons (-C₆H₃ F₂) |

| ~2.9 - 3.1 | Triplet | 2H | Benzylic Protons (Ar-CH₂ -CH₂-) |

| ~2.6 - 2.8 | Triplet | 2H | Aliphatic Protons (-CH₂-CH₂ -COOH) |

Note: The aromatic region will show complex splitting patterns due to both H-H and H-F coupling. The carboxylic acid proton signal is typically broad and may not show coupling.[7][8]

¹³C NMR Predicted Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | Carbonyl Carbon (-C OOH) |

| ~160 - 165 (d, J≈245 Hz) | Aromatic Carbon (C -F) |

| ~115 - 130 | Aromatic Carbons (C -H and C -C) |

| ~34 - 36 | Aliphatic Carbon (-C H₂-COOH) |

| ~28 - 30 | Benzylic Carbon (Ar-C H₂-) |

Note: Carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol: The sample is introduced into a mass spectrometer, typically using Electron Ionization (EI). The instrument separates ions based on their mass-to-charge (m/z) ratio.

| m/z Value | Interpretation |

| 186 | [M]⁺: Molecular ion peak, corresponding to C₉H₈F₂O₂⁺ |

| 141 | [M - COOH]⁺: Loss of the carboxylic acid group |

| 127 | [M - CH₂COOH]⁺: Benzylic cleavage |

| 109 | [C₆H₃F₂]⁺: Difluorophenyl fragment |

Note: The molecular ion peak should be clearly visible. The fragmentation pattern is dominated by cleavages adjacent to the aromatic ring and the carbonyl group, which are characteristic of this class of compounds.[10][11]

Conclusion

This technical guide has detailed the molecular structure, properties, synthesis, and comprehensive spectroscopic characterization of this compound. The provided data tables and experimental protocols offer a foundational resource for researchers engaged in the fields of synthetic chemistry, drug discovery, and materials science. The predictive spectroscopic data serves as a reliable benchmark for the structural verification of this important chemical intermediate.

References

- 1. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]

- 2. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]

- 3. This compound | 130408-15-0 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to the Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2,5-difluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on the most common and effective synthesis routes, providing detailed methodologies and comparative data to aid in laboratory-scale production.

Primary Synthesis Pathway: Knoevenagel-Doebner Condensation and Catalytic Hydrogenation

The most frequently employed and well-documented synthesis of this compound is a two-step process commencing with 2,5-difluorobenzaldehyde. This pathway involves an initial Knoevenagel-Doebner condensation with malonic acid to form an acrylic acid intermediate, which is subsequently reduced via catalytic hydrogenation.

Caption: Primary synthesis route for this compound.

Step 1: Knoevenagel-Doebner Condensation

The initial step involves the condensation of 2,5-difluorobenzaldehyde with malonic acid, catalyzed by a weak base, typically piperidine in pyridine, to yield 3-(2,5-difluorophenyl)acrylic acid.[1][2][3] This reaction is a modification of the aldol condensation and is highly effective for forming carbon-carbon double bonds.[1]

Experimental Protocol:

A representative procedure for the Knoevenagel-Doebner condensation is as follows:

-

To a solution of 2,5-difluorobenzaldehyde (1.0 equivalent) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 equivalents).

-

Add a catalytic amount of piperidine (0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (typically 90-115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 2-4 hours.

-

After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield crude 3-(2,5-difluorophenyl)acrylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Value/Condition |

| Starting Material | 2,5-Difluorobenzaldehyde |

| Reagent | Malonic Acid |

| Catalyst | Piperidine |

| Solvent | Pyridine |

| Reaction Temperature | 90-115°C |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% (for analogous reactions) |

Step 2: Catalytic Hydrogenation

The second step is the reduction of the carbon-carbon double bond of 3-(2,5-difluorophenyl)acrylic acid to afford the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation. A similar reaction with 3-(3,5-difluorophenyl)propenoic acid has been reported to proceed with a near-quantitative yield.[1]

Experimental Protocol:

A detailed procedure for the catalytic hydrogenation is provided below:

-

Dissolve 3-(2,5-difluorophenyl)acrylic acid (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.

-

Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed (usually within 4-6 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization if necessary.

| Parameter | Value/Condition |

| Starting Material | 3-(2,5-Difluorophenyl)acrylic acid |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Tetrahydrofuran (THF) or Ethyl Acetate |

| Hydrogen Pressure | 50 psi |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Reported Yield | ~99% (for 3-(3,5-difluorophenyl)propanoic acid)[1] |

Alternative Synthesis Pathway

An alternative, though less detailed in the literature for this specific product, involves the reaction of 2,5-difluorophenol with a suitable propanoic acid derivative.[4] This method relies on the formation of an ether linkage followed by subsequent reactions.

Caption: Alternative synthesis route starting from 2,5-difluorophenol.

This pathway generally involves the reaction of 2,5-difluorophenol with a halo-propanoic acid or ester in the presence of a base like potassium carbonate.[4] While this approach is viable, the Knoevenagel-Doebner route is often preferred due to its typically higher yields and more readily available starting materials.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Knoevenagel-Doebner condensation of 2,5-difluorobenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting acrylic acid. This pathway offers high yields and utilizes well-established and scalable chemical transformations, making it a robust choice for both academic research and industrial applications in drug development. This guide provides the necessary procedural details and comparative data to facilitate the successful synthesis of this important chemical intermediate.

References

Physicochemical Properties of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,5-Difluorophenyl)propanoic acid (CAS No. 130408-15-0). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for standard analytical procedures.

Core Physicochemical Data

This compound, also known as 2,5-Difluorohydrocinnamic acid, is a fluorinated aromatic carboxylic acid.[1][2] Its structure consists of a propanoic acid chain attached to a 2,5-difluorophenyl group.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its acidity and lipophilicity compared to its non-fluorinated analogs.[1]

The key physicochemical properties are summarized in the table below for quick reference and comparison.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | Identifier | - |

| CAS Number | 130408-15-0 | Identifier | [2] |

| Molecular Formula | C₉H₈F₂O₂ | Structural | [2][3][4] |

| Molecular Weight | 186.16 g/mol | Calculated | [2][4] |

| Melting Point | 71-73 °C | Experimental | [2] |

| Boiling Point | 269.9 ± 25.0 °C | Predicted | [2][4] |

| Density | 1.312 ± 0.06 g/cm³ | Predicted | [2][4] |

| pKa | ~2.8 – 3.2 | Predicted | [1] |

| logP (Octanol/Water) | ~1.9 – 2.5 | Predicted | [1][3] |

| Storage Temperature | 2-8 °C | Handling | [2][4] |

Experimental Protocols and Methodologies

This section provides detailed methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range, making it a crucial indicator of purity.[5][6]

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[5]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5][8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7][9]

References

- 1. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]

- 2. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. athabascau.ca [athabascau.ca]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Solubility of 3-(2,5-Difluorophenyl)propanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(2,5-Difluorophenyl)propanoic acid in organic solvents. While a comprehensive search for specific quantitative solubility data for this compound did not yield precise numerical values in publicly available literature, this document provides detailed experimental protocols for determining solubility, which can be applied to generate the necessary data in a laboratory setting. Additionally, a logical workflow for a typical solubility study is presented.

Quantitative Solubility Data

A thorough literature search did not reveal specific quantitative solubility data for this compound in various organic solvents. The absence of such data in readily accessible databases and scientific articles indicates that this information may not be published or may reside in proprietary databases. Therefore, experimental determination is necessary to ascertain the solubility of this compound in solvents relevant to specific research or development needs.

To facilitate this, the following sections detail standard methodologies for solubility determination.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development, influencing factors such as bioavailability and formulation.[1][2] Several methods can be employed, ranging from traditional to high-throughput techniques.[2][3][4]

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a classical and widely accepted technique for determining thermodynamic or equilibrium solubility.[2][3] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.[5] The presence of excess solid is crucial to ensure that saturation is reached.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2][5] A device that provides consistent mixing, such as an orbital shaker or a rotating wheel, is recommended.[5]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[3] Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For earlier stages of drug discovery, higher throughput methods are often employed to assess the kinetic solubility of a large number of compounds.[4][6] These methods are generally faster but may not represent true equilibrium solubility.

a) Nephelometry (Light Scattering):

Nephelometry measures the turbidity or cloudiness of a solution caused by precipitated particles.[1][2] It is a rapid and scalable method for determining the point at which a compound precipitates from a solution.[2]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).[4][6]

-

Serial Dilution: The stock solution is serially diluted in the same solvent in a microplate format (e.g., 96- or 384-well plates).

-

Addition of Anti-Solvent: A buffer or the organic solvent of interest (in which the compound is less soluble) is added to the wells.

-

Precipitation and Detection: The plate is incubated for a short period, and the amount of precipitate is measured by detecting the scattered light using a nephelometer.[2] The concentration at which significant light scattering occurs is considered the kinetic solubility.

b) 96-Well Microtiter Plate Method:

This method is a miniaturized version of the shake-flask method, allowing for higher throughput.

Methodology:

-

Compound Dispensing: A small, known amount of this compound is dispensed into the wells of a 96-well microtiter plate.

-

Solvent Addition: A known volume of the test organic solvent is added to each well.

-

Sealing and Incubation: The plate is sealed to prevent solvent evaporation and incubated with agitation for a set period to approach equilibrium.

-

Separation and Analysis: The plate is centrifuged to pellet the undissolved solid. An aliquot of the supernatant is then carefully removed and analyzed by a suitable method like HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides the necessary foundational knowledge and procedural details for researchers to determine the solubility of this compound in relevant organic solvents. The application of these standardized methods will ensure the generation of reliable and reproducible data essential for informed decision-making in research and development processes.

References

The Biological Activity of Fluorinated Phenylpropanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. This guide delves into the diverse biological activities of fluorinated phenylpropanoic acids, a chemical scaffold that has demonstrated significant potential across a range of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have led to the development of potent and selective modulators of key biological targets. This document provides a comprehensive overview of the current landscape, focusing on their application as G-protein coupled receptor 40 (GPR40) agonists, peroxisome proliferator-activated receptor (PPAR) agonists, steroid sulfatase (STS) inhibitors, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Fluorinated Phenylpropanoic Acids as GPR40 Agonists for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] Agonism of GPR40 by fluorinated phenylpropanoic acid derivatives has emerged as a promising therapeutic strategy for the management of type 2 diabetes. These compounds can enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2]

Quantitative Data: GPR40 Agonist Activity

The following table summarizes the in vitro potency of representative fluorinated phenylpropanoic acid derivatives as GPR40 agonists.

| Compound ID | Structure | Target | Assay Type | EC50 (nM) | Reference |

| 1 | 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid | Human GPR40 | Calcium mobilization | 35 | [2] |

| 2 | (2S)-2-fluoro-3-(4-((4'-((5-methyl-1,3,4-oxadiazol-2-yl)methoxy)-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid | Human GPR40 | IP-One | 8 | [3] |

| 3 | (2R)-2-fluoro-3-(4-((4'-((5-methyl-1,3,4-oxadiazol-2-yl)methoxy)-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid | Human GPR40 | IP-One | 19 | [3] |

Experimental Protocol: GPR40 Calcium Mobilization Assay

This protocol outlines a representative method for assessing the agonist activity of compounds at the human GPR40 receptor.

1. Cell Culture and Plating:

-

Culture CHO-K1 cells stably expressing human GPR40 in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL).

-

Plate the cells in 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Fluorescent Dye Loading:

-

Wash the cells with Hank's Balanced Salt Solution (HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

3. Compound Addition and Signal Detection:

-

Prepare serial dilutions of the test compounds in HBSS.

-

Add the compound solutions to the wells.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence plate reader.

-

Record the peak fluorescence response for each well.

4. Data Analysis:

-

Normalize the fluorescence response to the maximum response induced by a reference agonist.

-

Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway: GPR40-Mediated Insulin Secretion

Activation of GPR40 by an agonist leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation ultimately lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]

References

The Genesis of a Key Fluorinated Building Block: 3-(2,5-Difluorophenyl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance lies in its application as a key intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its role as a precursor in the development of pharmacologically active compounds.

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound (CAS No: 130408-15-0) represents a versatile scaffold that incorporates a difluorinated phenyl ring, a structural motif of interest in the design of novel therapeutic agents. This document details the known synthetic routes to this compound and illustrates its utility as a foundational element in synthetic organic chemistry.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 130408-15-0 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | 295.6±25.0 °C (Predicted) |

| Purity (Typical) | ≥98% |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound and its analogs have been reported in the literature. The following protocols provide detailed methodologies for these key experiments.

Method 1: Nucleophilic Substitution of a Halopropanoate

This common method involves the reaction of 2,5-difluorophenol with a halopropanoate ester followed by hydrolysis.

Experimental Workflow:

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2,5-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (1.5 eq).

-

Addition of Reagent: Add ethyl 3-bromopropanoate (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature or gently heat to effect saponification.

-

Isolation: Once the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Catalytic Hydrogenation of a Propenoic Acid Derivative

This method is analogous to the synthesis of similar phenylpropanoic acids and involves the reduction of a carbon-carbon double bond.[1]

Experimental Workflow:

Step-by-Step Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-(2,5-Difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes a few hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further by recrystallization.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile starting material or intermediate in the synthesis of more complex, biologically active molecules. The difluorophenyl moiety can impart desirable pharmacokinetic properties to a drug candidate, while the propanoic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation.

Logical Relationship in Drug Discovery:

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are investigated for a wide range of therapeutic targets. For instance, arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The fluorinated scaffold of this particular building block makes it an attractive starting point for the development of novel inhibitors for various enzyme classes and receptors.

Conclusion

Although the precise origins of this compound are not prominently recorded, its establishment as a key fluorinated building block in synthetic and medicinal chemistry is undeniable. The reliable and scalable synthetic routes to this compound, coupled with the advantageous properties conferred by the difluorophenyl group, ensure its continued importance in the quest for novel and improved therapeutic agents. This guide provides the foundational technical information for researchers to effectively utilize this versatile chemical intermediate in their research and development endeavors.

References

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)propanoic Acid Derivatives and Analogs: A Review of Therapeutic Potential and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the core chemical scaffold of 3-(2,5-difluorophenyl)propanoic acid, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific studies on its derivatives and their biological activities. Therefore, this document provides an in-depth analysis of closely related analogs and the broader class of arylpropanoic acids, for which significant research is available. The experimental protocols and biological data presented herein are derived from these analogous compounds and are intended to serve as a foundational resource for guiding future research into the specific derivatives of this compound.

Introduction

Arylpropanoic acids are a prominent class of compounds in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The core structure, featuring a phenyl ring linked to a propanoic acid moiety, has proven to be a versatile scaffold for designing molecules with a wide range of biological activities. The introduction of fluorine atoms onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the therapeutic potential of derivatives and analogs of this compound, focusing on their potential applications in oncology, inflammation, and metabolic diseases.

Therapeutic Potential

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of phenylpropanoic acid derivatives against various cancer cell lines. While specific data on this compound derivatives is limited, analogs with different substitution patterns have shown promising results. For instance, certain thiazole derivatives of propanoic acid have exhibited low micromolar inhibitory activity against lung adenocarcinoma cells.[1] The cytotoxic potential of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay.

Table 1: Cytotoxicity of Phenylpropanoic Acid Analogs Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 (Thiazole Derivative) | A549 (Lung Adenocarcinoma) | 5.42 | [1] |

| Analog 2 (Thiazole Derivative) | A549 (Lung Adenocarcinoma) | 2.47 | [1] |

| Analog 3 (Carbohydrazide Derivative) | A549 (Lung Adenocarcinoma) | 8.05 | [1] |

| Analog 4 (Carbohydrazide Derivative) | H69 (Small Cell Lung Cancer) | 15.4 (against drug-resistant H69AR) | [1] |

| Compound 5 (Benzodioxole Derivative) | C6 (Glioma) | 4.33 | [2] |

| Compound 5 (Benzodioxole Derivative) | A549 (Lung Adenocarcinoma) | 10.67 | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of arylpropanoic acids are well-established, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, and its inhibition represents a promising strategy for developing novel anti-inflammatory agents. Propionic acid itself has been shown to counteract inflammation by targeting the TLR4/NF-κB signaling pathway.[4] While direct evidence for this compound derivatives is not yet available, it is plausible that they may exert anti-inflammatory effects through similar mechanisms.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[5][6] Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.[7] The general structure of a PPAR agonist includes a polar head group (often a carboxylic acid), a linker, and a hydrophobic tail.[8] Phenylpropanoic acid derivatives fit this pharmacophore model and have been investigated as PPAR agonists. Dual PPARα/γ agonists are of particular interest as they can address multiple facets of the metabolic syndrome.[9] The this compound scaffold represents a promising starting point for the design of novel PPAR modulators.

Experimental Protocols

General Synthesis of N-Substituted 3-(2,5-Difluorophenyl)propanamides

The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in medicinal chemistry. A common method involves the activation of the carboxylic acid, followed by reaction with an amine.

Protocol:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(2,5-difluorophenyl)propanoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane).

-

To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1N HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 3-(2,5-difluorophenyl)propanamide.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours in the dark at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plates on a shaker for 10 minutes in the dark to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

PPAR Activation Pathway

PPARs, upon binding to their ligands, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[10]

Caption: The PPAR signaling pathway, illustrating ligand activation and gene regulation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Caption: The NF-κB signaling pathway, a key mediator of inflammation.

Experimental Workflow for High-Throughput Screening of PPAR Agonists

High-throughput screening (HTS) is a crucial tool in drug discovery for identifying active compounds from large libraries. A typical workflow for screening PPAR agonists involves a cell-based reporter assay.

Caption: A typical high-throughput screening workflow for identifying PPAR agonists.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and metabolic diseases. While direct experimental data on its derivatives are currently lacking in the public domain, the extensive research on analogous arylpropanoic acids provides a strong rationale for their investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in relevant biological assays. Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating and advancing these research endeavors.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 6. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Research Applications of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Applications of 3-(2,5-Difluorophenyl)propanoic Acid and its Derivatives in Modern Drug Discovery

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of this compound. While primarily utilized as a chemical intermediate, its structural motif as a fluorinated arylpropionic acid offers significant potential for the development of novel therapeutic agents. This document outlines its utility as a building block in synthesizing bioactive molecules, with a focus on its potential in anti-inflammatory, antimicrobial, and anticancer research. Detailed experimental protocols and illustrative signaling pathways are provided to facilitate further investigation and application in a laboratory setting.

Core Concepts: The Potential of a Versatile Building Block

This compound is a fluorinated aromatic carboxylic acid. Its core structure, an arylpropionic acid, is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The presence of two fluorine atoms on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles of its derivatives.

The primary research application of this compound lies in its use as a versatile starting material for the synthesis of compound libraries. Through modification of its carboxylic acid group into esters, amides, and other functional groups, a diverse range of molecules can be generated for high-throughput screening against various biological targets.

Potential Therapeutic Areas and Bioactivity Data

The arylpropionic acid scaffold is associated with a broad spectrum of biological activities.[1][2] While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes representative bioactivity data for structurally related arylpropionic acid derivatives, illustrating the potential therapeutic applications.

Table 1: Representative Biological Activities of Arylpropionic Acid Derivatives

| Compound/Derivative Class | Target/Assay | Activity Metric | Value | Therapeutic Potential | Reference |

| Thiourea derivatives of Naproxen | 5-Lipoxygenase (5-LOX) Inhibition | IC50 | 0.30 µM | Anti-inflammatory | [3] |

| Pivalate-based Michael product | Cyclooxygenase-2 (COX-2) Inhibition | IC50 | 130 µg/mL | Anti-inflammatory | [4] |

| Pivalate-based Michael product | 5-Lipoxygenase (5-LOX) Inhibition | IC50 | 105 µg/mL | Anti-inflammatory | [4] |

| Substituted fluorobenzimidazoles | 5-Lipoxygenase (5-LOX) Inhibition | IC50 | < 1 µM (0.9 µM) | Anti-inflammatory | [5] |

| Substituted fluorobenzimidazoles | Soluble epoxide hydrolase (sEH) Inhibition | IC50 | < 1 µM (0.7 µM) | Anti-inflammatory | [5] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Concentration for activity | 64 µg/mL | Antifungal | [6] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Concentration for activity | 64 µg/mL | Antibacterial | [6] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Concentration for activity | 64 µg/mL | Antibacterial | [6] |

| Polysubstituted thiazole derivatives | A549 Human Lung Adenocarcinoma Cells | IC50 | 2.47 µM | Anticancer | [7] |

| Polysubstituted thiazole derivatives | A549 Human Lung Adenocarcinoma Cells | IC50 | 5.42 µM | Anticancer | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of derivatives synthesized from this compound.

Synthesis of an Amide Derivative (Illustrative Example)

This protocol describes a general procedure for the synthesis of an amide derivative from this compound, a common first step in creating a chemical library.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or other suitable base

-

Magnetic stirrer and stirring bar

-

Round bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acyl chloride is typically used in the next step without further purification.

-

Dissolve the crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Slowly add the amine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of COX-1 and COX-2 enzymes.

Materials:

-

Synthesized test compounds

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Known COX inhibitors (e.g., ibuprofen, celecoxib) for positive controls

-

DMSO for dissolving compounds

-

96-well microplate

-

Plate reader (for colorimetric or fluorometric detection)

-

EIA or ELISA kit for prostaglandin E2 (PGE2) quantification

Procedure:

-

Prepare a solution of the test compound in DMSO.

-

In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO only) and a positive control (known inhibitor).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a commercial EIA or ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains.

Materials:

-

Synthesized test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Spectrophotometer or microplate reader

-

Incubator

-

Standard antibiotics (e.g., ampicillin, ciprofloxacin) for positive controls

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

-

The MIC is the lowest concentration that shows no significant increase in turbidity compared to the negative control.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the research applications of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Predicted for a solution in CDCl₃, referenced to TMS at 0 ppm. Predictions are based on the known spectrum of 3-phenylpropanoic acid and established substituent chemical shift (SCS) effects of fluorine on a benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11-12 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and its chemical shift can be concentration-dependent. |

| ~7.0-7.2 | Multiplet | 1H | Ar-H | Aromatic proton adjacent to both fluorine atoms. |

| ~6.9-7.1 | Multiplet | 2H | Ar-H | Remaining two aromatic protons. |

| ~3.0 | Triplet | 2H | -CH₂-Ar | Methylene group adjacent to the aromatic ring. |

| ~2.7 | Triplet | 2H | -CH₂-COOH | Methylene group adjacent to the carboxyl group. |

Table 2: Predicted ¹³C NMR Data

Predicted for a solution in CDCl₃. Chemical shifts are referenced to the solvent signal. Predictions are based on the known spectrum of 3-phenylpropanoic acid and fluorine substituent effects.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~178-180 | -COOH | Carboxylic acid carbonyl carbon. |

| ~158 (d, ¹JCF ≈ 245 Hz) | C-F | Aromatic carbon directly bonded to fluorine. |

| ~155 (d, ¹JCF ≈ 245 Hz) | C-F | Aromatic carbon directly bonded to fluorine. |

| ~115-120 (m) | Ar-C | Aromatic carbons. |

| ~35 | -CH₂-COOH | Methylene carbon adjacent to the carboxyl group. |

| ~30 | -CH₂-Ar | Methylene carbon adjacent to the aromatic ring. |

Table 3: Expected Infrared (IR) Absorption Data

Based on typical vibrational frequencies for carboxylic acids and substituted benzene rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (from carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (from carboxylic acid dimer) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch |

| ~1100-1200 | Strong | C-F stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

Based on predicted data from PubChem for C₉H₈F₂O₂ and expected fragmentation patterns.

| m/z | Ion Type | Notes |

| 186.05 | [M]⁺ | Molecular ion. |

| 141 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 127 | [M - CH₂COOH]⁺ | Benzylic cleavage. |

| 109 | [C₆H₃F₂]⁺ | Aromatic fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: Record the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization into the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-